Methyl 4-[methoxy(methyl)carbamoyl]benzoate
Overview
Description
Methyl 4-[methoxy(methyl)carbamoyl]benzoate: is an organic compound with the molecular formula C11H13NO4. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol and the para position is substituted with a methoxy(methyl)carbamoyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
The primary targets of Methyl 4-[methoxy(methyl)carbamoyl]benzoate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. These properties will have a significant impact on the bioavailability of the compound, influencing how much of the drug reaches its target sites in the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and its overall effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions
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Esterification of 4-aminobenzoic acid
Starting Material: 4-aminobenzoic acid
Reagents: Methanol, sulfuric acid (catalyst)
Conditions: Reflux the mixture of 4-aminobenzoic acid and methanol in the presence of sulfuric acid to form methyl 4-aminobenzoate.
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Carbamoylation
Starting Material: Methyl 4-aminobenzoate
Reagents: Methyl chloroformate, methanol
Conditions: React methyl 4-aminobenzoate with methyl chloroformate in methanol to introduce the methoxy(methyl)carbamoyl group, forming methyl 4-[methoxy(methyl)carbamoyl]benzoate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and carbamoylation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Mild to moderate temperatures, aqueous or organic solvents
Products: Oxidation of the methoxy group can lead to the formation of carboxylic acids or aldehydes.
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Reduction
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Anhydrous conditions, typically in ether solvents
Products: Reduction of the carbamoyl group can yield primary amines.
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Substitution
Reagents: Halogenating agents (e.g., bromine, chlorine)
Conditions: Room temperature to moderate heating
Products: Halogenated derivatives of the benzoate ester.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Halogenating Agents: Bromine, chlorine
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain metal-catalyzed processes.
Biology
Enzyme Inhibition Studies: Utilized in studies to understand enzyme inhibition mechanisms, particularly those involving esterases and amidases.
Medicine
Drug Development: Investigated for its potential as a prodrug, where the ester group can be hydrolyzed in vivo to release the active drug.
Industry
Polymer Production: Used in the synthesis of specialty polymers with specific functional properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: Lacks the carbamoyl group, making it less reactive in certain chemical transformations.
Ethyl 4-[methoxy(methyl)carbamoyl]benzoate: Similar structure but with an ethyl ester instead of a methyl ester, which can affect its solubility and reactivity.
Methyl 4-[methoxy(ethyl)carbamoyl]benzoate: Contains an ethyl group in the carbamoyl moiety, altering its steric and electronic properties.
Uniqueness
Methyl 4-[methoxy(methyl)carbamoyl]benzoate is unique due to the presence of both the methoxy and carbamoyl groups, which confer distinct reactivity and interaction profiles compared to its analogs. This makes it particularly valuable in synthetic chemistry and pharmaceutical research.
Biological Activity
Methyl 4-[methoxy(methyl)carbamoyl]benzoate, a synthetic organic compound, has garnered attention in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Functional Groups : Methoxy, methyl carbamoyl, and benzoate moieties.
- Molecular Formula : C_{11}H_{13}N_{1}O_{4}
- Molecular Weight : 225.23 g/mol
Biological Activity
The biological activity of this compound has been investigated in several studies, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing methoxy and carbamoyl groups exhibit significant antimicrobial activity. This compound has shown effectiveness against various bacterial strains. For instance:
- Study Findings : In vitro tests demonstrated that this compound inhibits the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
Anticancer Properties
The compound's potential as an anticancer agent has also been explored:
- Mechanism of Action : Studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G0/G1 phase .
- Case Study : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM.
Table 1: Summary of Biological Activities
Activity Type | Target Organisms/Cells | MIC/IC50 Values | Reference |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 50 µg/mL | |
Escherichia coli | 100 µg/mL | ||
Anticancer | MCF-7 (breast cancer cells) | IC50 = 30 µM |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Antimicrobial Mechanisms : The compound may disrupt bacterial cell membranes or inhibit key enzymatic pathways involved in cell wall synthesis.
- Anticancer Mechanisms : It appears to modulate signaling pathways associated with apoptosis, such as the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. Preliminary studies indicate that this compound exhibits low toxicity in mammalian cell lines at therapeutic concentrations. However, further toxicological evaluations are necessary to establish safety profiles for potential clinical applications.
Properties
IUPAC Name |
methyl 4-[methoxy(methyl)carbamoyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-12(16-3)10(13)8-4-6-9(7-5-8)11(14)15-2/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFWZFRKCJTFMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)C(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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